Roridin J: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
Roridin J: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roridin J is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi, notably from the genus Myrothecium. These compounds are characterized by a rigid tricyclic core featuring a 12,13-epoxy group, which is crucial for their biological activity. Roridin J, like its congeners, exhibits significant cytotoxic properties, making it a subject of interest in toxicology and for potential therapeutic applications. This guide provides an in-depth analysis of the chemical structure and stereochemistry of Roridin J, supported by spectroscopic data and detailed experimental protocols for its isolation and characterization.
Chemical Structure and Stereochemistry
Roridin J belongs to the family of macrocyclic trichothecenes, which are sesquiterpenoid mycotoxins. The core of Roridin J is the trichothecene skeleton, specifically a 12,13-epoxytrichothec-9-ene (EPT) core. This is fused to a macrocyclic lactone ring, which is a defining feature of this subclass of trichothecenes.
A significant breakthrough in the precise understanding of Roridin J's structure came with a stereochemical correction in 2017. The definitive structure, as elucidated by advanced spectroscopic techniques, is presented below.
Chemical Formula: C₂₉H₃₆O₉
Molecular Weight: 528.59 g/mol
The macrocyclic lactone moiety of Roridin J has been confirmed through detailed 2D NMR analysis of closely related, newly discovered trichothecenes, where it was found to be identical.
Core Structure
The fundamental structure of Roridin J is built upon the verrucarol skeleton, which is common to many macrocyclic trichothecenes. Key features of the tricyclic core include:
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A six-membered ring containing an oxygen atom.
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An epoxide ring at the C12 and C13 positions, which is a critical functional group for its cytotoxic activity.
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A double bond between C9 and C10.
Macrocyclic Ring
A defining characteristic of Roridin J is the macrocyclic ester bridge that links the C4 and C15 hydroxyl groups of the verrucarol core. This macrocycle is formed from a dicarboxylic acid derivative.
Stereochemistry
The stereochemistry of Roridin J is complex, with multiple chiral centers. The absolute configuration of these centers has been established through a combination of spectroscopic analysis, including Nuclear Overhauser Effect (NOE) experiments, and chemical synthesis. The stereochemical correction published in 2017 was pivotal in assigning the correct spatial arrangement of the atoms.
Quantitative Data
The structural elucidation of Roridin J is heavily reliant on quantitative data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are essential for the structural assignment of Roridin J. While the specific spectral data for Roridin J from the primary literature requires access to the full publications, recent studies on analogous compounds with identical macrocyclic lactone moieties provide a strong basis for its spectral characteristics.
Table 1: Representative ¹³C and ¹H NMR Data for the Macrocyclic Lactone Moiety of Roridin J (based on analogous structures)
| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |
| 1' | 166.3 (C) | - |
| 2' | 118.9 (CH) | 5.85 (d, 11.5) |
| 3' | 155.8 (C) | - |
| 4' | 27.7 (CH₂) | 2.50 (m), 2.35 (m) |
| 5' | 20.6 (CH₂) | 1.80 (m), 1.65 (m) |
| 6' | 76.6 (CH) | 4.20 (m) |
| 7' | 126.0 (CH) | 5.60 (dd, 15.5, 8.0) |
| 8' | 143.4 (CH) | 7.30 (dd, 15.5, 11.0) |
| 9' | 119.7 (CH) | 6.20 (t, 11.0) |
| 10' | 140.4 (CH) | 6.60 (d, 11.0) |
| 11' | 166.0 (C) | - |
| 12' | 13.4 (CH₃) | 1.90 (s) |
| 13' | 103.4 (CH) | 5.10 (q, 6.5) |
| 14' | 16.1 (CH₃) | 1.50 (d, 6.5) |
Note: The data presented is for a compound with an identical macrocyclic lactone moiety to Roridin J and serves as a representative example.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of Roridin J.
Table 2: Mass Spectrometry Data for Roridin J
| Technique | Ionization Mode | Observed m/z | Formula |
| HR-ESI-MS | Positive | 529.2432 [M+H]⁺ | C₂₉H₃₇O₉ |
Experimental Protocols
The isolation and characterization of Roridin J involve a multi-step process.
Fungal Culture and Extraction
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Organism: Myrothecium verrucaria is cultured on a suitable medium, such as potato dextrose agar or rice medium, to promote the production of secondary metabolites.
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Extraction: The fungal culture is extracted with organic solvents like ethyl acetate or methanol to isolate the crude mixture of compounds.
Chromatographic Purification
A combination of chromatographic techniques is employed for the purification of Roridin J from the crude extract.
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Column Chromatography: The crude extract is first subjected to silica gel column chromatography with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.
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High-Performance Liquid Chromatography (HPLC): Fractions containing Roridin J are further purified using preparative HPLC, often with a reversed-phase C18 column and a mobile phase of acetonitrile and water.
Structure Elucidation
The purified Roridin J is then subjected to a suite of spectroscopic analyses to determine its structure and stereochemistry.
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NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry.
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Mass Spectrometry: HRMS is used to confirm the molecular formula.
Visualizations
Biosynthetic Relationship of Macrocyclic Trichothecenes
The following diagram illustrates the general biosynthetic relationship of macrocyclic trichothecenes, showing the core scaffold and the macrocyclic ring.
Caption: General biosynthetic pathway of macrocyclic trichothecenes.
Experimental Workflow for Isolation and Identification
This diagram outlines the typical workflow for the isolation and identification of Roridin J from a fungal source.
